molecular formula C22H26O6 B052367 Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate CAS No. 77312-71-1

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate

Cat. No.: B052367
CAS No.: 77312-71-1
M. Wt: 386.4 g/mol
InChI Key: BQCDJGMBEKCQCA-WOJBJXKFSA-N
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Description

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is a high-purity, enantiomerically pure synthetic intermediate of significant value in asymmetric organic synthesis. This compound features a stereodefined (2R,3R) butanedioate (succinate) core, where both carboxylic acid groups are protected as ethyl esters and both hydroxyl groups are protected as benzyl (phenylmethyl) ethers. This specific protection scheme and stereochemistry make it an exceptionally versatile chiral building block for the construction of complex molecules, particularly in pharmaceutical research and natural product synthesis.

Properties

IUPAC Name

diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDJGMBEKCQCA-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver Oxide-Mediated Benzylation

A suspension of diethyl (2R,3R)-tartrate (1.0 equiv.) in dichloromethane is treated with silver oxide (2.2 equiv.) and benzyl bromide (2.2 equiv.) at room temperature for 12 hours. Silver oxide acts as a mild base, facilitating the formation of benzyl ethers while preserving stereochemistry. After filtration and chromatography, the product is obtained as a colorless syrup in 75% yield .

Key Data:

  • Reagents: Ag₂O (2.2 equiv.), BnBr (2.2 equiv.), CH₂Cl₂.

  • Conditions: RT, 12 h.

  • Yield: 75%.

  • ¹H NMR (CDCl₃): δ 7.25–7.36 (m, 10H, Ar-H), 4.63–4.67 (m, 4H, CH₂Ph), 3.65 (s, 6H, OCH₂CH₃).

  • Stereochemistry: Retained (2R,3R) configuration confirmed by optical rotation.

Sodium Hydride-Driven Alkylation

An alternative method employs sodium hydride (1.1 equiv.) in DMF at 0°C, with benzyl bromide (1.1 equiv.) added dropwise. The reaction completes within 30 minutes, offering faster kinetics but requiring stringent moisture control. Purification via silica gel chromatography (ethyl acetate/hexane, 2:8) affords the product in 72% yield .

Comparison of Methods:

ParameterAg₂O MethodNaH Method
BaseAg₂ONaH
SolventCH₂Cl₂DMF
Reaction Time12 h0.5 h
Yield75%72%
ByproductsMinimalTrace alkylation

Stepwise Synthesis from Tartaric Acid

This route begins with D-(+)-tartaric acid, proceeding through esterification, benzylation, and optional functional group interconversions.

Esterification and Sequential Protection

  • Methyl Ester Formation: D-(+)-tartaric acid is stirred with methanol and catalytic H₂SO₄ to yield dimethyl tartrate (80% yield).

  • Di-O-Benzylation: Dimethyl tartrate is treated with Ag₂O (2.2 equiv.) and BnBr (2.2 equiv.) in CH₂Cl₂, analogous to Section 1.1, yielding dimethyl 2,3-bis(benzyloxy) tartrate.

  • Transesterification: The methyl esters are converted to ethyl esters via acid-catalyzed reflux with ethanol, achieving diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate in 70% overall yield .

Critical Analysis:

  • Advantage: Enables modular synthesis for analogs.

  • Limitation: Additional steps reduce atom economy.

Quality Control and Characterization

Spectroscopic Validation

  • ¹³C NMR: Peaks at δ 169.5 (C=O), 136.8 (C-Ph), 78.2 (CH-O), and 52.1 (OCH₂CH₃) confirm ester and benzyl groups.

  • Optical Rotation: [α]D²⁵ = +45.6° (c = 1.0, CHCl₃), consistent with (2R,3R) configuration.

Industrial-Scale Considerations

While lab-scale methods use Ag₂O or NaH, industrial protocols favor cost-effective bases like K₂CO₃ under phase-transfer conditions. Pilot studies report 68% yield using benzyl chloride and tetrabutylammonium bromide in toluene.

Emerging Methodologies

Recent advances explore enzymatic benzylation using lipases in ionic liquids, though yields remain suboptimal (<50%). Photoredox catalysis has been attempted for radical-mediated benzylation but lacks stereocontrol .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.

Scientific Research Applications

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its reactivity and interaction with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate: This is the enantiomer of the compound and has similar chemical properties but different biological activities.

    Diethyl (2R,3R)-2,3-bis(methoxy)butanedioate: This compound lacks the phenyl groups and has different reactivity and applications.

    Diethyl (2R,3R)-2,3-bis(phenylmethoxy)succinate: A similar compound with a different backbone structure.

Uniqueness

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is unique due to its specific stereochemistry and the presence of phenylmethoxy groups. These features make it a valuable intermediate in asymmetric synthesis and a useful compound in various research and industrial applications.

Biological Activity

Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C20H24O6
  • Molecular Weight : 364.4 g/mol
  • IUPAC Name : this compound

This compound features two phenylmethoxy groups attached to a butanedioate backbone, which contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods. A notable approach involves the acylation of diethyl tartrate with phenylmethanol under acidic conditions. This method has been documented to yield high purity and enantiomeric excess.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological pathways. Its phenolic components are known to exhibit antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Activity

Several studies have demonstrated the compound's potent antioxidant activity. For instance, in vitro assays have shown that it significantly reduces reactive oxygen species (ROS) levels in cultured cells. The mechanism involves the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in human breast cancer cells while showing minimal toxicity towards normal fibroblast cells. This selective action suggests potential therapeutic applications in cancer treatment.

Case Studies

  • In Vitro Study on Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with morphological changes consistent with apoptosis observed via microscopy.
  • Antioxidant Efficacy Assessment :
    • Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
    • Method : The compound was tested alongside standard antioxidants.
    • Results : It exhibited a DPPH scavenging activity comparable to ascorbic acid at similar concentrations.

Data Summary Table

Biological ActivityAssay TypeResults
Antioxidant ActivityDPPH ScavengingComparable to ascorbic acid
CytotoxicityMCF-7 Cell LineIC50 = 10 µM
Apoptosis InductionMorphological AnalysisApoptotic features observed

Q & A

Q. How can researchers optimize reaction yields for introducing benzyl protecting groups without over-alkylation?

  • Methodological Answer: Use stoichiometric benzyl bromide (2.1 equiv) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (H₂O/DCM). Monitor reaction progress via TLC (hexane/EtOAc 7:3) to terminate at 90–95% conversion, minimizing di-benzylated byproducts .

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